molecular formula C6H3F3N2O3 B3241560 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide CAS No. 147149-97-1

4-Nitro-2-(trifluoromethyl)pyridine 1-oxide

Cat. No. B3241560
M. Wt: 208.09 g/mol
InChI Key: YAHZSCAQQRNLTM-UHFFFAOYSA-N
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Patent
US08362249B2

Procedure details

To a stirred solution of 4-nitro-2-trifluoromethyl-pyridine 1-oxide (0.4 g, 1.90 mmol) in EtOH (15 mL) is added 10% Pd—C (0.04 g) under nitrogen atmosphere. Hydrogenation is performed in a Parr shaker at 30 psi for 3 h at room temperature. After completion of reaction it is filtered through diatomaceous earth and washed with EtOH. Filtrate is concentrated to give 2-trifluoromethyl-pyridin-4-ylamine as a thick liquid (0.23 g, 74%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)([O-])=O>CCO.[Pd]>[F:14][C:11]([F:12])([F:13])[C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction it
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate is concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=NC=CC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.